An In-depth Technical Guide to the Chemical Properties and Applications of BocNH-PEG5-CH2CH2Br
An In-depth Technical Guide to the Chemical Properties and Applications of BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
BocNH-PEG5-CH2CH2Br is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine and a bromoethyl group separated by a five-unit PEG chain, allows for the sequential and controlled conjugation of two different molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and common applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.
Core Chemical Properties
BocNH-PEG5-CH2CH2Br is a viscous liquid, colorless to light yellow in appearance. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| CAS Number | 1392499-33-0 |
| Molecular Formula | C17H34BrNO7 |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |
| Physicochemical Property | Value | Reference |
| Molecular Weight | 444.36 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥97.0% (by NMR) | [1] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 19 |
Solubility and Stability
| Solvent | Expected Solubility |
| Dimethyl sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Dichloromethane (DCM) | High |
| Water | Limited |
Stability and Storage:
For long-term storage, BocNH-PEG5-CH2CH2Br should be kept at -20°C for up to three years in its pure form. For shorter periods, it can be stored at 4°C for up to two years. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or -20°C for one month.[1] The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The bromoethyl group is susceptible to nucleophilic substitution.
Reactivity and Bioconjugation Applications
The heterobifunctional nature of BocNH-PEG5-CH2CH2Br allows for a two-step conjugation strategy. The bromoethyl group serves as an electrophile for alkylation of nucleophiles, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.
Reactivity of the Bromoethyl Group
The bromoethyl group reacts with nucleophiles, most notably thiols (e.g., from cysteine residues in proteins), via an SN2 (bimolecular nucleophilic substitution) reaction. This reaction is efficient and results in a stable thioether bond. The general workflow for this conjugation is depicted below.
Caption: Step 1 of the bioconjugation workflow.
Reactivity of the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) protecting group is stable to the conditions used for the thiol alkylation. It can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield a free primary amine. This amine can then be coupled to a molecule containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) or reacted with other amine-reactive functional groups.
Caption: Step 2 of the bioconjugation workflow.
Application in PROTAC Development
A prominent application of BocNH-PEG5-CH2CH2Br is in the synthesis of PROTACs. These molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it, leading to ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The general mechanism of action for a PROTAC is illustrated below. A PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) for degradation can impact downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[2]
Caption: PROTAC mechanism of action targeting EGFR.
Experimental Protocols
The following are detailed, representative protocols for the use of BocNH-PEG5-CH2CH2Br in bioconjugation.
Protocol 1: Conjugation to a Thiol-Containing Protein/Peptide
This protocol describes the alkylation of a cysteine residue on a protein or peptide with BocNH-PEG5-CH2CH2Br.
Materials:
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Protein/peptide with a free cysteine residue
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BocNH-PEG5-CH2CH2Br
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-2 mM EDTA, degassed.
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Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)
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Quenching solution: 1 M N-acetyl-L-cysteine or 1 M L-cysteine in water
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Desalting column or dialysis cassette for purification
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Analytical tools: SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)
Procedure:
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Protein Preparation: Dissolve the protein/peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the cysteine residue is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.
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Linker Preparation: Prepare a 10-20 mM stock solution of BocNH-PEG5-CH2CH2Br in a water-miscible organic solvent such as DMF or DMSO.
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Conjugation Reaction: Add a 10-50 fold molar excess of the BocNH-PEG5-CH2CH2Br stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.
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Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots and analyzing them by mass spectrometry to observe the mass shift corresponding to the addition of the linker.
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Quenching: Add a 10-fold molar excess of the quenching solution (relative to the linker) to react with any unreacted BocNH-PEG5-CH2CH2Br. Incubate for 30 minutes at room temperature.
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Purification: Remove the excess linker and other small molecules by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
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Analysis: Confirm the successful conjugation and assess the purity of the product using SDS-PAGE (which will show a shift in the molecular weight of the protein) and mass spectrometry (to confirm the exact mass of the conjugate).
Protocol 2: Synthesis of a PROTAC (Exemplary)
This protocol provides a general procedure for the synthesis of a PROTAC using the BocNH-PEG5-S-Protein conjugate from Protocol 1. This example assumes the target protein ligand is the protein itself and the E3 ligase ligand has a carboxylic acid for coupling.
Materials:
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BocNH-PEG5-S-Protein conjugate
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E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
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O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
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Anhydrous DMF
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Analytical and purification tools: LC-MS, HPLC
Procedure:
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Boc Deprotection:
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Dissolve the BocNH-PEG5-S-Protein conjugate in a 1:1 mixture of DCM and TFA.
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Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by mass spectrometry.
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Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting H2N-PEG5-S-Protein (as a TFA salt) is typically used in the next step without further purification.
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Amide Coupling:
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In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
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Add a solution of the deprotected H2N-PEG5-S-Protein (TFA salt, 1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
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Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
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Upon completion, the PROTAC can be purified by appropriate chromatographic techniques such as preparative HPLC.
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Conclusion
BocNH-PEG5-CH2CH2Br is a versatile and valuable reagent for researchers in drug development and chemical biology. Its well-defined structure and heterobifunctional nature enable the precise and sequential assembly of complex biomolecules. The PEG spacer enhances the physicochemical properties of the resulting conjugates, making this linker particularly suitable for applications in targeted drug delivery and the development of PROTACs. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of BocNH-PEG5-CH2CH2Br in the laboratory.
